molecular formula C12H13N3O2 B2957557 Ethyl 4-(methylamino)quinazoline-7-carboxylate CAS No. 2248273-18-7

Ethyl 4-(methylamino)quinazoline-7-carboxylate

Cat. No. B2957557
CAS RN: 2248273-18-7
M. Wt: 231.255
InChI Key: LLIJRGQPPUGCRB-UHFFFAOYSA-N
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Description

  • Purity : 95% .

Synthesis Analysis

The synthesis of this compound involves straightforward pathways. It can be obtained by reacting anthranilamide with ethyl oxalate . The synthetic route includes FTIR, ¹H-NMR, CHNS elemental analysis, and melting point determination .


Molecular Structure Analysis

The molecular structure of Ethyl 4-(methylamino)quinazoline-7-carboxylate consists of a quinazoline ring fused to a carboxylic acid group. The nitrogen heteroatoms in the six-membered aromatic ring are essential for its biological activity .


Chemical Reactions Analysis

  • Aza-reaction : Quinazoline derivatives are often synthesized via aza-Diels-Alder reactions, where imines and electron-rich alkenes couple to form the quinazoline ring .
  • Ultrasound-promoted reactions : Ultrasonic irradiation can enhance the synthesis of quinazoline derivatives .

Physical And Chemical Properties Analysis

  • InChI Key : BMCAWNQKVVTNFP-UHFFFAOYSA-N .

Safety and Hazards

  • Hazard Statements : May cause skin and eye irritation. Avoid ingestion and inhalation. Keep containers tightly closed in a dry, cool, and well-ventilated place .
  • Safety Precautions : Use appropriate personal protective equipment (dust mask, eyeshields, gloves) .

properties

IUPAC Name

ethyl 4-(methylamino)quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-3-17-12(16)8-4-5-9-10(6-8)14-7-15-11(9)13-2/h4-7H,3H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIJRGQPPUGCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=NC=N2)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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